4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine
Description
4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine (CAS: 2097962-43-9) is a fluorinated amine derivative featuring a thiophene ring and a trifluoromethyl group. Its molecular formula is C₉H₁₁F₃NS, with a molecular weight of 225.25 g/mol . The trifluoro group likely enhances metabolic stability and lipophilicity, making it relevant for pharmaceutical or material science applications .
Properties
IUPAC Name |
4,4,4-trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NS/c10-9(11,12)5-7(6-13)4-8-2-1-3-14-8/h1-3,7H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCJUMJRWPRNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(CC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine is a novel organic compound characterized by a trifluoromethyl group, a thiophene ring, and an amine functional group. Its unique molecular structure suggests potential applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C9H12F3N
- Molecular Weight : 223.25 g/mol
- CAS Number : 2097962-43-9
The biological activity of this compound is attributed to its ability to interact with various biomolecular targets:
- Binding Affinity : The trifluoromethyl group enhances binding affinity to specific proteins or enzymes.
- Hydrogen Bonding : The amine group can form hydrogen bonds with target molecules.
- π-π Interactions : The thiophene ring facilitates π-π interactions with aromatic residues in proteins.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties against certain pathogens.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.
- Cytotoxicity : In cell line studies, it demonstrated cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound revealed significant potency against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for both strains, indicating its potential as an antimicrobial agent .
Anti-inflammatory Studies
In an investigation into the anti-inflammatory effects, the compound was tested on RAW 264.7 macrophages. It reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% at a concentration of 10 µM .
Cytotoxicity Tests
In vitro cytotoxicity tests were performed on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells, demonstrating moderate cytotoxic activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4,4,4-Trifluorobutylamine | Lacks thiophene ring | Moderate antimicrobial |
| Thiophene derivatives | Varying substituents | Variable cytotoxicity |
| 4,4-Difluorobutylamine | Fewer fluorine atoms | Lower binding affinity |
Comparison with Similar Compounds
Key Observations :
- Thiophene vs.
- Steric Effects : The tetrahydro-2H-pyran-4-yl group introduces steric hindrance, which may reduce reactivity or binding efficiency in biological systems compared to smaller substituents .
Fluorinated Butan-1-amine Derivatives
Key Observations :
- Fluorination Impact : The CF₃ group in all analogs enhances electronegativity and may improve thermal stability. However, bulkier substituents (e.g., thiophen-2-ylmethyl) increase molecular weight and complexity .
- Polarity : Methoxyethyl derivatives exhibit higher polarity compared to aromatic heterocyclic analogs, influencing solubility in aqueous systems .
Pharmacologically Relevant Analogs
Key Observations :
- Sulfur Linkage : Thioether-containing analogs (e.g., 2a, 2b) show inhibitory properties, suggesting the thiophen-2-ylmethyl group in the target compound may confer similar bioactivity .
- Synthetic Yields : Most analogs are synthesized with ~70% efficiency, indicating robust methodologies for scaling production .
Preparation Methods
Michael Addition and Subsequent Amination
A common synthetic route involves starting from 4,4,4-trifluorobut-2-yn-1-one or related trifluoromethylated ynones, which are accessible by oxidation of propargylic alcohols bearing trifluoromethyl groups. These ynones act as Michael acceptors for nucleophiles such as thiophen-2-ylmethyl nucleophiles to install the thiophene substituent.
- Michael Addition: Nucleophilic attack of thiophen-2-ylmethyl species on the trifluorobut-2-yn-1-one yields an intermediate bearing the trifluoromethyl and thiophene substituents.
- Amination: The intermediate is then converted to the primary amine by reductive amination or nucleophilic substitution techniques.
This method provides good to excellent yields and high regioselectivity without significant side products.
Alkyl Halide Route with Ammonia or Azide Intermediates
An alternative approach involves preparing a suitable alkyl halide precursor containing the trifluoromethyl and thiophen-2-ylmethyl groups, which is then reacted with ammonia or sodium azide to introduce the amine functionality.
- Alkyl Halide Preparation: The halide is synthesized by halogenation of the corresponding alcohol or via halogen exchange reactions.
- Amination via Ammonia: Direct nucleophilic substitution of the halide with excess ammonia can yield the primary amine, though over-alkylation is a risk.
- Amination via Azide: Reaction with sodium azide followed by reduction (e.g., with lithium aluminum hydride or catalytic hydrogenation) provides a cleaner route to primary amines with minimal side reactions.
This two-step method is widely used for preparing primary amines with complex substituents and allows for purification of intermediates.
Summary Table of Preparation Methods
Detailed Research Findings
Michael Addition Efficiency: The use of 4,4,4-trifluorobut-2-yn-1-ones as Michael acceptors has been shown to afford 4-substituted trifluoromethylated intermediates in excellent yields (up to >90%) without deacetylation side products, indicating a clean reaction profile suitable for further amination.
Azide Route Selectivity: Sodium azide substitution followed by reduction avoids over-alkylation and provides primary amines with retention of trifluoromethyl and heteroaromatic integrity. This route is preferred when direct amination with ammonia leads to mixtures.
Catalytic Coupling Selectivity: Ruthenium-catalyzed deaminative coupling of primary amines achieves selective synthesis of unsymmetric secondary amines, suggesting potential for controlled amination of trifluoromethylated substrates with thiophene substituents.
Notes on Practical Considerations
Purity and Yield: The choice of method depends on the desired purity and scale. Michael addition routes may require careful control of reaction conditions to avoid side products.
Functional Group Compatibility: The trifluoromethyl and thiophene groups are sensitive to harsh conditions; thus, mild catalytic methods or careful reductive amination are preferred.
Safety: Handling of azides and reduction agents requires appropriate safety measures.
This comprehensive analysis synthesizes current knowledge on the preparation of 4,4,4-trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine, highlighting the most effective and selective synthetic routes supported by recent research findings and catalytic methodologies.
Q & A
Basic Research Questions
Q. What are the key structural identifiers and spectroscopic characterization methods for 4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine?
- Answer : The compound’s molecular formula is C₉H₁₂F₃NS (CAS: 2097962-43-9; InChIKey: ULJQUAYQGKJPQS-UHFFFAOYSA-N) . Key characterization methods include:
- 1H/19F NMR : To resolve trifluoromethyl (-CF₃) and thiophene proton signals.
- Mass Spectrometry (MS) : For molecular ion confirmation (expected m/z ~227).
- X-ray Crystallography : Using programs like SHELX for structural refinement .
Q. What synthetic routes are feasible for preparing this compound?
- Answer : Methodological approaches include:
- Reductive Amination : Reacting 4,4,4-trifluoro-2-(thiophen-2-ylmethyl)butan-1-one with ammonia and a reducing agent (e.g., NaBH₃CN).
- Alkylation : Thiophen-2-ylmethyl halide reacting with a trifluorobutane-1-amine precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Advanced Research Questions
Q. How does stereochemistry at the 2-position influence the compound’s reactivity or biological activity?
- Answer : The 2-position (thiophen-2-ylmethyl and CF₃ groups) may create a chiral center. Strategies include:
- Enantiomeric Resolution : Chiral HPLC or enzymatic resolution to isolate R/S isomers.
- Activity Comparison : Test enantiomers in biological assays (e.g., receptor binding) to assess stereochemical impact .
Q. What computational models are suitable for predicting the compound’s solubility and thermodynamic properties?
- Answer :
- PCP-SAFT : Useful for modeling amine-containing mixtures but may require parameter adjustments due to hydrogen-bonding asymmetry in amines .
- Molecular Dynamics (MD) : Simulate solvation behavior in polar solvents (e.g., DMSO, water).
Q. How can researchers resolve contradictions in reported NMR spectral data for this compound?
- Answer : Contradictions may arise from solvent effects or impurities. Recommendations:
- Standardized Conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and controlled temperature.
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., thiophene vs. amine protons) .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Answer :
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months; monitor degradation via HPLC.
- pH Buffering : Test stability in buffers (pH 3–9) to identify degradation pathways (e.g., hydrolysis of the amine group).
Q. How does the thiophene moiety enhance interactions with biological targets?
- Answer : The thiophene ring enables:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
